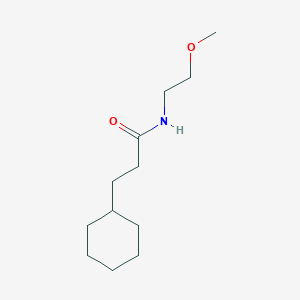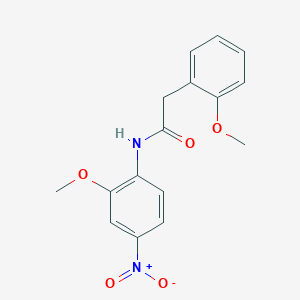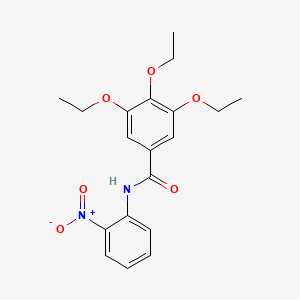![molecular formula C19H21ClN2O2 B4882443 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide may reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic and anti-addictive effects. It has also been shown to increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which may require higher doses or longer treatment durations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential use in the treatment of other addictive behaviors, such as alcoholism or gambling addiction. Another potential direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia or bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity for the dopamine D3 receptor.
Métodos De Síntesis
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide involves the reaction of 4-chlorobenzyl chloride with 3-(piperidin-4-yl)aniline in the presence of a base and a solvent. The resulting intermediate is then reacted with 4-chlorophenoxyacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the product.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-4-6-17(7-5-16)24-18-3-1-2-14(12-18)13-22-10-8-15(9-11-22)19(21)23/h1-7,12,15H,8-11,13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNUNWKAPAUJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)benzyl]-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-hydroxycyclohexyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4882434.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882457.png)